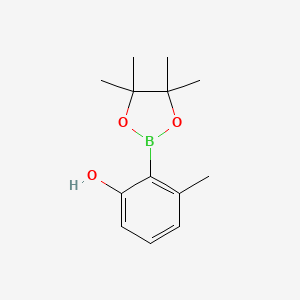
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative known for its unique chemical properties and applications in various scientific fields. This compound features a phenol group attached to a boronic ester, making it a valuable reagent in organic synthesis and research.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting phenol with boronic acid derivatives under specific conditions, such as using a catalyst and controlling the temperature and pressure.
Cross-Coupling Reactions: It can also be prepared through cross-coupling reactions involving boronic acids and halides, often using palladium catalysts.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized products.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or other reduced forms.
Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Boronic acids and other reduced boronic esters.
Substitution Products: Various substituted phenols and boronic esters.
科学的研究の応用
Chemistry: The compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. Biology: It serves as a probe in biological studies, helping to understand enzyme mechanisms and interactions. Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development. Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
作用機序
The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial in its role as a cross-coupling reagent and in biological interactions.
Molecular Targets and Pathways:
Enzymes: It can interact with enzymes that have diol-containing active sites.
Pathways: In biological systems, it may be involved in signaling pathways related to cell growth and differentiation.
類似化合物との比較
Boronic Acids: General boronic acids and their derivatives.
Phenols: Various phenolic compounds with different substituents.
Cross-Coupling Reagents: Other reagents used in cross-coupling reactions, such as organotin compounds.
Uniqueness: 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its stability and versatility make it a valuable tool in both research and industrial applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C13H19BO3 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C13H19BO3/c1-9-7-6-8-10(15)11(9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 |
InChIキー |
TXTUCPAGIQLJRX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















